molecular formula C15H16N2O2S2 B6752203 (2-Methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone

(2-Methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone

Cat. No.: B6752203
M. Wt: 320.4 g/mol
InChI Key: ORSFGPDIJAQGNY-UHFFFAOYSA-N
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Description

(2-Methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone is a complex organic compound that features a thiazole ring and a thiazinanone moiety

Properties

IUPAC Name

(2-methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-11-16-13(12-5-3-2-4-6-12)14(20-11)15(18)17-7-9-21(19)10-8-17/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSFGPDIJAQGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)N2CCS(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

The subsequent steps involve the introduction of the thiazinanone moiety. This can be accomplished through a series of nucleophilic substitution reactions, where the thiazole intermediate reacts with appropriate thiazinanone precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazinanone moiety can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

(2-Methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2-Methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiazinanone moiety may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-4-phenyl-1,3-thiazol-5-yl)acetic acid
  • (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol

Uniqueness

(2-Methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone is unique due to the presence of both a thiazole ring and a thiazinanone moiety, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

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